{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol
Overview
Description
“{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol” is a chemical compound with the CAS Number: 1251924-50-1. It has a molecular weight of 182.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2
. This indicates that the compound has a complex ring structure, which includes an imidazo[1,2-a]pyridine ring substituted with a chlorine atom and a methanol group.
Scientific Research Applications
Antitumor Applications
A study detailed the synthesis and chemistry of compounds related to "{8-Chloroimidazo[1,2-a]pyridin-6-yl}methanol" with potential antitumor activity. These compounds showed curative activity against leukemia, suggesting their utility as novel broad-spectrum antitumor agents, possibly acting as prodrug modifications (Stevens et al., 1984).
Materials Science
Research on hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical investigated their structural and magnetic properties. These studies highlight the relationship between magnetic properties and crystal-stacking structures, presenting applications in materials science (Yong et al., 2013).
Luminescent Building Blocks
The structural and photophysical properties of lanthanide complexes with planar aromatic tridentate nitrogen ligands were explored for their potential as luminescent building blocks. These complexes can form triple-helical structures, offering applications in the design of advanced luminescent materials (Piguet et al., 1993).
Fuel Cell Applications
Developments in proton-conducting membranes based on different polybenzimidazole structures for fuel cells applications were discussed, highlighting the optimization of devices working at temperatures above 100°C and at low humidity levels. Acid-doped polybenzimidazoles, synthesized from benzimidazole-based monomers, showed promising results for their use in direct methanol fuel cells (DMFCs) (Carollo et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264) .
Properties
IUPAC Name |
(8-chloroimidazo[1,2-a]pyridin-6-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRGCSQCPZUJCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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